molecular formula C12H11NOS3 B5530967 8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione CAS No. 135692-40-9

8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B5530967
CAS No.: 135692-40-9
M. Wt: 281.4 g/mol
InChI Key: AWGMTNPSUKZUHK-UHFFFAOYSA-N
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Description

8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core fused with a dithiolo ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method involves the cyclization of 8-hydroxyquinoline with carbon disulfide and a base, followed by methylation to introduce the dimethyl groups . The reaction conditions often require refluxing in an appropriate solvent, such as xylene, to facilitate the formation of the dithiolo ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which 8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione exerts its effects involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione stands out due to its hydroxyl group at the 8-position, which provides additional reactivity and potential for functionalization. This unique feature enhances its versatility in chemical synthesis and its potential as a bioactive compound .

Properties

IUPAC Name

8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS3/c1-12(2)10-9(11(15)17-16-10)7-5-6(14)3-4-8(7)13-12/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGMTNPSUKZUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)O)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141056
Record name 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135692-40-9
Record name 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135692-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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